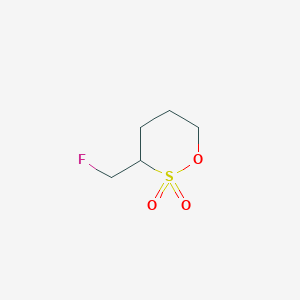
3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a fluorinated organic compound that has garnered significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent, facilitating the formation of C(sp3)–CH2F bonds through a radical chain process .
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination reactions using specialized reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined the production of such compounds, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The fluoromethyl group can modulate the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors. This modulation can lead to changes in metabolic stability, bioavailability, and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated oxathiane derivatives and fluoromethylated organic molecules. Examples include:
- 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- 3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- Fluoromethylated sulfoxides and sulfones .
Uniqueness
What sets 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione apart from similar compounds is its specific fluoromethyl group, which imparts unique physicochemical properties. These properties include increased metabolic stability and altered reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
652143-83-4 |
|---|---|
Molecular Formula |
C5H9FO3S |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(fluoromethyl)oxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2 |
InChI Key |
CZICVCLNEIIAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)OC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


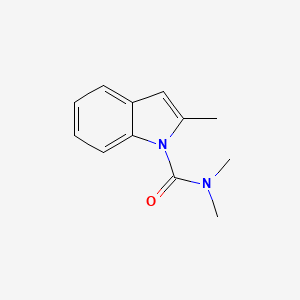
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
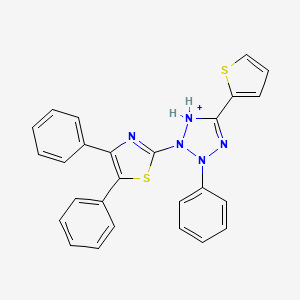
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
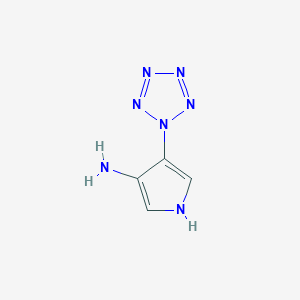
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)

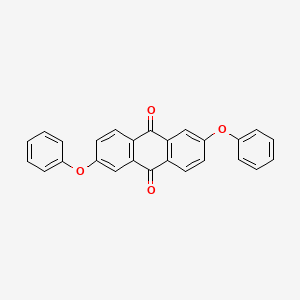
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
